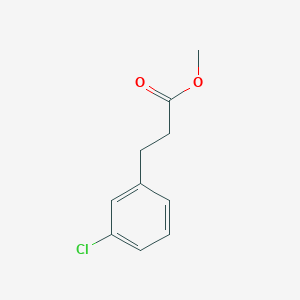

Methyl 3-(3-chlorophenyl)propanoate

Descripción general

Descripción

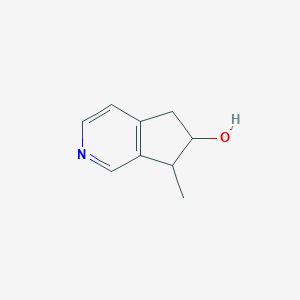

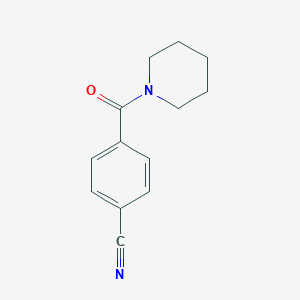

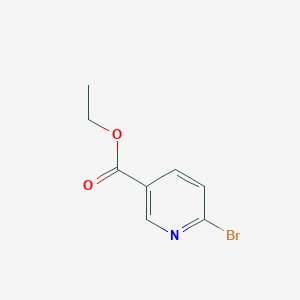

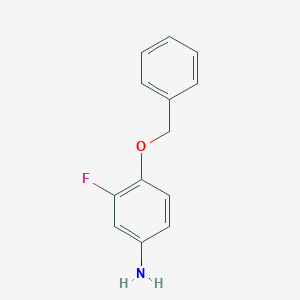

Methyl 3-(3-chlorophenyl)propanoate is an organic compound with the molecular formula C10H11ClO2 . It has a molecular weight of 198.65 .

Synthesis Analysis

The synthesis of Methyl 3-(3-chlorophenyl)propanoate and its derivatives involves several steps . The model ester is transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride . N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates are obtained by the reaction of corresponding acid or hydrazide with amines and amino acid esters via DCC and azide coupling methods .Molecular Structure Analysis

The InChI code for Methyl 3-(3-chlorophenyl)propanoate is 1S/C10H11ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 .Chemical Reactions Analysis

Methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates are obtained in good yields and short reaction time from the corresponding trichloroacetimidate or acetate by the reaction with C-active nucleophiles in the presence of TMSOTf (0.1 eq.%) via C–C bond formation .Physical And Chemical Properties Analysis

Methyl 3-(3-chlorophenyl)propanoate has a density of 1.2±0.1 g/cm3, a boiling point of 260.5±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 49.8±3.0 kJ/mol and a flash point of 119.8±15.8 °C . The compound has an index of refraction of 1.518 and a molar refractivity of 51.7±0.3 cm3 .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Methyl 3-(3-chlorophenyl)propanoate has been involved in the synthesis of various compounds. For example, (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was synthesized from a reaction involving 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid. The structure of this compound was confirmed through diffractions of IR, 1H NMR, and X-ray (Yan Shuang-hu, 2014).

Herbicidal Applications

Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, a related compound, has been studied for its herbicidal effects, particularly on oat and wheat. It functions as an auxin antagonist and inhibits root growth in certain plants, revealing a potential application in agriculture (M. Shimabukuro et al., 1978).

Thermochemistry and Kinetics in Biofuels

Research on esters like ethyl propanoate and methyl butanoate, which share structural similarities with methyl 3-(3-chlorophenyl)propanoate, has been conducted to understand their role in biofuel combustion. These studies involve evaluating the initiation reactions and intermediate products from unimolecular decomposition reactions, important for biofuel applications (A. El‐Nahas et al., 2007).

Anticancer Activity

Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and its derivatives have been synthesized and tested for anti-tumor activities, specifically as potential CDK8 kinase inhibitors. These compounds showed inhibitory actions on human colorectal carcinoma cells, highlighting their potential in cancer therapy (A. Aboelmagd et al., 2021).

Production of Low Molecular Weight Oxygenates

Studies have explored the production of methyl propanoate via transition metal-catalyzed reactions, which is significant for the chemical industry. The selectivity of the reactions can be varied, and this research contributes to the broader understanding of chemical synthesis processes (Ruth A. M. Robertson et al., 2002).

Detoxification in Plants

The methyl 2-chloro-3 (4-chlorophenyl) propionate, a related compound, undergoes quick hydrolysis in wheat coleoptiles. Depending on the concentration, it either degrades further or conjugates with cysteine in vivo, indicating a mechanism of physiological neutralization in plants (G. Collet & V. Pont, 1978).

Propiedades

IUPAC Name |

methyl 3-(3-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMDXXSAQGCQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303025 | |

| Record name | Methyl 3-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-chlorophenyl)propanoate | |

CAS RN |

103040-43-3 | |

| Record name | Methyl 3-chlorobenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103040-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-chlorobenzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B170657.png)

![2-[(2,2,2-Trichloroacetyl)amino]acetic acid](/img/structure/B170675.png)